![molecular formula C10H11F2N B063493 (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 170151-28-7](/img/structure/B63493.png)
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 2,3,4,5-tetrahydro-5,7-difluoronaphthalen-2-amine, is a chemical compound that belongs to the class of naphthalene derivatives. It is a chiral compound that has two enantiomers, (S)- and (R)-2,3,4,5-tetrahydro-5,7-difluoronaphthalen-2-amine. This compound has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in the levels of serotonin in the brain, which has been associated with improvements in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
Studies have shown that (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine has biochemical and physiological effects on the brain. It has been found to increase the levels of serotonin in the brain, which has been associated with improvements in mood and a reduction in anxiety. It has also been found to have an effect on the activity of certain neurotransmitter receptors in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine in lab experiments include its potential as a therapeutic agent for the treatment of various diseases and its potential as a tool for studying the function of certain neurotransmitter receptors in the brain. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to study its potential as a tool for studying the function of certain neurotransmitter receptors in the brain. Additionally, further research is needed to fully understand its mechanism of action and to address the potential toxicity concerns associated with its use.
Synthesis Methods
The synthesis of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves a multi-step process that starts with the preparation of 1,2,3,4-tetrahydronaphthalene. This is followed by the introduction of fluorine atoms at positions 5 and 7 of the naphthalene ring using fluorinating agents such as hydrogen fluoride or elemental fluorine. The final step involves the introduction of an amine group at position 2 of the naphthalene ring using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine has been found to have potential applications in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as depression, anxiety, and schizophrenia. It has also been studied for its potential as a tool for studying the function of certain neurotransmitter receptors in the brain.
properties
IUPAC Name |
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8H,1-2,4,13H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQLCRQEWZHDB-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571034 |
Source
|
Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
170151-28-7 |
Source
|
Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.